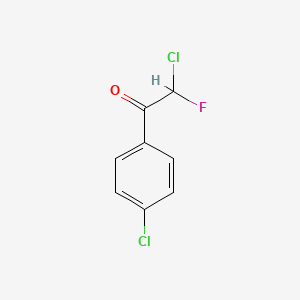
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is an organic compound that belongs to the class of halogenated ketones. It is characterized by the presence of chlorine and fluorine atoms attached to the ethanone structure, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the halogenation of 1-(4-chlorophenyl)ethanone. One common method includes the reaction of 1-(4-chlorophenyl)ethanone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone involves its interaction with molecular targets through its halogenated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-chlorophenyl)ethanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1-(4-Chlorophenyl)-2-fluoroethanone: Lacks the chlorine atom, resulting in different chemical properties.
2-Fluoro-1-(4-chlorophenyl)ethanone: Similar structure but with different halogenation pattern.
Uniqueness
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
408529-06-6 |
|---|---|
Molecular Formula |
C8H5Cl2FO |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2-chloro-1-(4-chlorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |
InChI Key |
OGBGPZHQNCMSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















